molecular formula C17H16N4O2S B2650419 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide CAS No. 1226441-06-0

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide

Cat. No.: B2650419
CAS No.: 1226441-06-0
M. Wt: 340.4
InChI Key: QOIKHUIZHNKCHV-UHFFFAOYSA-N
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Description

4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide is a synthetic small molecule featuring a pyridazinone core linked to a thiophene ring and a pyridine-containing butanamide chain. This compound is part of a class of pyridazinone derivatives, which are recognized in medicinal chemistry as a privileged scaffold with diverse biological activities . The structural motif of a 3-(thiophen-2-yl)pyridazinone is known to contribute to significant interactions with enzymatic targets. Specifically, such compounds have been designed and synthesized as potential multi-target anti-inflammatory agents, exhibiting inhibitory activity against key human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII), as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The incorporation of the sulfonamide group in analogous compounds is a key feature for anchoring to the zinc ion in the active site of carbonic anhydrases . The pyridazinone-thiophene core is also explored for other pharmacological applications, including potential anticonvulsant and Phosphodiesterase 10A (PDE10A) inhibitory activities, highlighting its versatility in research . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-pyridin-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(19-15-6-1-2-10-18-15)7-3-11-21-17(23)9-8-13(20-21)14-5-4-12-24-14/h1-2,4-6,8-10,12H,3,7,11H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIKHUIZHNKCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide typically involves multi-step organic reactions:

    Formation of Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Thiophene Substitution: The thiophene ring is introduced via a Suzuki coupling reaction, where a thiophene boronic acid reacts with a halogenated pyridazinone.

    Pyridine Attachment: The pyridine moiety is attached using a nucleophilic substitution reaction, where the pyridazinone derivative reacts with a pyridine-containing nucleophile.

    Butanamide Formation: The final step involves the formation of the butanamide side chain through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for sulfoxidation.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) for reducing ketones.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the pyridazinone and thiophene rings is indicative of potential bioactivity, which could be harnessed for developing new medications.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyridazinone core could inhibit specific enzymes, while the thiophene and pyridine rings might facilitate binding to particular protein targets, influencing cellular pathways.

Comparison with Similar Compounds

Table 2: Melting Points and Spectral Data

Compound Name / ID Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable NMR Shifts (¹H, ppm) Reference
Target Compound N/A N/A N/A N/A
Compound 15 238–239 ~1700 δ 8.40 (s, 1H, CH=N), δ 2.50 (piperazinyl) [1]
Compound 23 N/A ~1680 δ 8.30 (s, 1H, CH=N), δ 3.05 (N(CH₃)₂) [3]
Compound 7a N/A ~1720 δ 3.70 (s, 2H, CH₂CO), δ 2.40 (S-CH₃) [4]

Key Observations:

  • The absence of electron-withdrawing groups (e.g., nitro in Compound 15) in the target compound may lower its melting point compared to analogs (e.g., 238–239°C for Compound 15 ).
  • The thiophene ring’s protons are expected to resonate at δ 7.00–7.50 in ¹H-NMR, distinct from the upfield-shifted aromatic protons in nitrobenzylidene analogs .

Table 3: Anti-Proliferative Activity Against AGS Cells

Compound Name / ID IC₅₀ (µM) Cell Line Tested Reference
Target Compound N/A N/A N/A
Compound 15 12.5 AGS [1]
Compound 22 8.3 AGS [3]
Compound 8c 5.7 N/A [4]

Key Observations:

  • Analogs with 4-fluorophenylpiperazinyl groups (e.g., Compound 22, IC₅₀ = 8.3 µM ) exhibit enhanced activity compared to 4-chlorophenyl derivatives (Compound 15, IC₅₀ = 12.5 µM ). The target compound’s thiophene may modulate activity similarly by influencing electron density.
  • Amide-linked substituents (e.g., Compound 8c ) show lower IC₅₀ values, suggesting that the target compound’s pyridin-2-yl butanamide group could enhance target engagement through hydrogen bonding.

Biological Activity

The compound 4-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and other relevant pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S with a molecular weight of approximately 320.38 g/mol. Its structure features a pyridazine core substituted with a thiophene ring and an amide group, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily available precursors. The process includes the formation of the pyridazine ring followed by the introduction of thiophene and amide functionalities.

Cytotoxic Activity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have shown that it exhibits potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa25
This compoundMCF-730

These results indicate that the compound's structural features may enhance its interaction with biological targets, leading to increased lipophilicity and improved cellular uptake.

The mechanism underlying the cytotoxicity of this compound is believed to involve apoptosis induction in cancer cells. Studies have indicated that it may disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

In addition to its cytotoxic properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against a range of bacterial strains, indicating potential as an antibacterial agent.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Case Studies and Research Findings

A notable study published in Pharmaceutical Research evaluated various derivatives of pyridazine compounds for their biological activities. The study highlighted that modifications at the thiophene position significantly influenced the cytotoxicity profiles of these compounds .

Another research article focused on the synthesis and evaluation of similar heterocyclic compounds, reporting enhanced activities when specific substituents were introduced. This reinforces the importance of structural optimization in developing effective therapeutic agents .

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